molecular formula C11H8N4O3 B8322369 5-nitro-1-(1,3-oxazol-2-ylmethyl)-1H-indazole

5-nitro-1-(1,3-oxazol-2-ylmethyl)-1H-indazole

Cat. No. B8322369
M. Wt: 244.21 g/mol
InChI Key: TTZIHEOZMNWTBC-UHFFFAOYSA-N
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Patent
US07820683B2

Procedure details

A mixture of 5-nitroindazole (500 mg, 3.07 mmol), potassium carbonate (889 mg, 6.44 mmol) and 2-(chloromethyl)-1,3-oxazole (396 mg, 3.37 mmol) in DMF (3 mL) was stirred for 3 hours at room temperature. Saturated NH4Cl was added and the mixture was extracted with dichloromethane. After evaporation, the residue was purified on silica gel (30 to 35% EtOAc/petroleum ether) to give 5-nitro-1-(1,3-oxazol-2-ylmethyl)-1H-indazole (474 mg, 63%); NMR spectrum (CDCl3) 5.76 (s, 2H), 7.11 (s, 1H), 7.60 (d, 1H), 7.62 (s, 1H) 8.26 (s, 1H), 8.31 (d, 1H), 8.74 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
889 mg
Type
reactant
Reaction Step One
Quantity
396 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[CH:7]2)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:20][C:21]1[O:22][CH:23]=[CH:24][N:25]=1.[NH4+].[Cl-]>CN(C=O)C>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:20][C:21]1[O:22][CH:23]=[CH:24][N:25]=1)[N:8]=[CH:7]2)([O-:3])=[O:2] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NNC2=CC1
Name
Quantity
889 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
396 mg
Type
reactant
Smiles
ClCC=1OC=CN1
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel (30 to 35% EtOAc/petroleum ether)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=NN(C2=CC1)CC=1OC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 474 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.